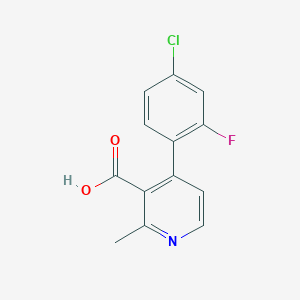

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid

Description

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid (CAS: 1551407-47-6) is a heterocyclic aromatic compound with the molecular formula C₁₃H₉ClFNO₂ and a molecular weight of 265.67 g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a carboxylic acid moiety. The 4-position of the pyridine ring is linked to a 4-chloro-2-fluorophenyl group, introducing halogenated aromaticity.

Properties

IUPAC Name |

4-(4-chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO2/c1-7-12(13(17)18)10(4-5-16-7)9-3-2-8(14)6-11(9)15/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEAUNUTHOQPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)O)C2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of 4-chloro-2-fluoroaniline to introduce the chloro and fluoro substituents. This is followed by a coupling reaction with 2-methylpyridine-3-boronic acid under Suzuki-Miyaura cross-coupling conditions. The final step involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form derivatives such as esters or amides.

Coupling Reactions: The pyridine ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Derivatives with different substituents on the phenyl ring.

Oxidation Products: Esters, amides, or other carboxylic acid derivatives.

Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant antimicrobial properties. The presence of the chloro and fluoro groups in 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid enhances its activity against various bacterial strains. Studies have shown that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism involves the modulation of specific signaling pathways that control cell proliferation and survival .

Herbicidal Properties

This compound has been evaluated for its herbicidal activity. Its structure suggests potential efficacy against certain weed species, which could be beneficial in agricultural applications. Field trials have indicated that formulations containing this compound can effectively control weed growth without harming crop yields .

Insecticidal Activity

Additionally, this compound has shown promise as an insecticide. Research indicates that it disrupts the nervous system of target insect pests, leading to effective pest control while minimizing environmental impact compared to traditional insecticides .

Building Block for Pharmaceuticals

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the development of new pharmaceutical agents .

Synthesis of Heterocycles

This compound is also utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. The ability to introduce different substituents onto the pyridine ring opens avenues for creating novel compounds with tailored properties .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, ring systems, and functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison with key analogs:

4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid

- Molecular Formula : C₁₄H₈Cl₂F₂N₂O₃

- Key Features: Additional amino (-NH₂) and methoxy (-OCH₃) groups. Fluorine at the 5-position of the pyridine ring.

- Applications : Documented as a potent herbicide for controlling grasses, broadleaf weeds, and sedges in multiple cropping systems .

- Comparison: The amino and methoxy groups enhance herbicidal activity by improving binding to plant acetolactate synthase (ALS) enzymes, a target absent in the unsubstituted methylpyridine analog .

(2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxylic acid

- Molecular Formula : C₂₃H₂₂Cl₂F₂N₂O₂

- Key Features: Pyrrolidine ring instead of pyridine. Cyano (-CN) and neopentyl (-C(CH₃)₂CH₂) substituents.

- Applications : Likely a pharmaceutical intermediate due to its stereochemical complexity and presence of a carboxylic acid group, which is common in bioactive molecules .

- Comparison : The pyrrolidine ring and stereochemistry introduce conformational rigidity, making it suitable for targeted drug design, unlike the planar pyridine-based compound .

4-[(2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido]-3-methoxybenzoic acid

- Molecular Formula : C₃₃H₂₈Cl₂F₂N₃O₄

- Key Features :

- Extended structure with a benzoic acid moiety linked to the pyrrolidine core.

- Methoxy group on the benzene ring.

- Applications: Potential use in oncology, as similar compounds (e.g., idasanutlin) are MDM2-p53 interaction inhibitors .

- Comparison : The benzoic acid and amide linkages enhance solubility and receptor affinity, contrasting with the simpler pyridine-carboxylic acid structure .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Herbicidal Analogs : Substitution with electron-withdrawing groups (e.g., -Cl, -F) and polar moieties (e.g., -COOH, -NH₂) enhances herbicidal activity by improving target enzyme inhibition and soil mobility .

- Pharmaceutical Analogs : Pyrrolidine-based compounds exhibit superior bioavailability compared to pyridine derivatives due to reduced planarity and increased hydrogen-bonding capacity .

- Limitations of Target Compound: The absence of amino or methoxy groups in this compound may limit its herbicidal potency compared to ’s analog.

Biological Activity

4-(4-Chloro-2-fluorophenyl)-2-methylpyridine-3-carboxylic acid (CAS Number: 1261951-77-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity. A study highlighted that derivatives of pyridine, including those with chloro and fluoro substitutions, show potent activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 8.33 to 23.15 |

| S. aureus | 5.64 to 77.38 | |

| B. subtilis | 4.69 to 22.9 | |

| P. aeruginosa | 13.40 to 137.43 |

The minimum inhibitory concentration (MIC) values suggest that this compound demonstrates moderate to good antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been reported to have significant effects against Candida albicans and other fungal strains.

Table 2: Antifungal Activity

| Compound | Target Fungi | MIC (µM) |

|---|---|---|

| This compound | C. albicans | 16.69 to 78.23 |

| Fusarium oxysporum | 56.74 to 222.31 |

These findings indicate that the compound could be a promising candidate for developing antifungal agents .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated, particularly regarding its role as an inhibitor of murine double minute 2 (MDM2), which is implicated in cancer progression.

A study demonstrated that derivatives related to this compound showed varying degrees of inhibition against cancer cell lines:

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Related MDM2 Inhibitor | RS4;11 (Leukemia) | 38 |

| LNCaP (Prostate) | 18 | |

| HCT116 (Colon) | 104 |

These results suggest that modifications in the structure can enhance the anticancer efficacy, highlighting the importance of molecular design in drug development .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on MDM2 Inhibition :

- A series of compounds were synthesized to assess their ability to inhibit MDM2, with some derivatives showing improved binding affinity and cellular potency compared to the parent compound.

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.